DPP-4 Inhibition Potency and Prolonged Binding Kinetics of 5-Hydroxy Saxagliptin vs. Parent Saxagliptin and Other DPP-4 Inhibitors
5-Hydroxy saxagliptin inhibits human recombinant DPP-4 with a Ki of 2.6 nM and exhibits a prolonged dissociation half-life (t1/2) of 23 minutes at 37°C. This is compared to the parent compound saxagliptin, which has a Ki of 1.3 nM and a t1/2 of 50 minutes [1]. In contrast, the DPP-4 inhibitors sitagliptin and vildagliptin dissociate rapidly from the enzyme, with t1/2 values of < 2 minutes and 3.5 minutes, respectively [1]. The prolonged binding of 5-hydroxy saxagliptin is hypothesized to contribute to sustained DPP-4 inhibition in vivo.
| Evidence Dimension | DPP-4 inhibition potency (Ki) and enzyme dissociation half-life (t1/2) |
|---|---|
| Target Compound Data | Ki = 2.6 nM; t1/2 = 23 min at 37°C |
| Comparator Or Baseline | Saxagliptin (Ki = 1.3 nM, t1/2 = 50 min); Sitagliptin (t1/2 < 2 min); Vildagliptin (t1/2 = 3.5 min) |
| Quantified Difference | 5-Hydroxy saxagliptin has 2-fold lower DPP-4 binding affinity vs. saxagliptin, but dissociates ~2-fold faster. However, its dissociation half-life is > 6-fold longer than sitagliptin and > 6-fold longer than vildagliptin. |
| Conditions | Human recombinant DPP-4 enzyme assay, 37°C |
Why This Matters
The prolonged binding kinetics differentiate 5-hydroxy saxagliptin from other DPP-4 inhibitors, which is critical for understanding sustained pharmacodynamic effects and for designing in vitro assays that accurately reflect in vivo inhibition.
- [1] Wang A, Dorso C, Kopcho L, et al. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. BMC Pharmacol. 2012;12:2. View Source
